(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine
Description
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of the dihydrobenzofuran scaffold, featuring fluorine substituents at the 5 and 7 positions of the aromatic ring. Key predicted properties for the S-enantiomer include:
The R-enantiomer is expected to exhibit similar physicochemical properties, differing primarily in optical activity due to its chiral center. The dihydrobenzofuran core provides a rigid bicyclic structure, while the fluorine atoms enhance electronegativity and influence metabolic stability.
Properties
IUPAC Name |
(3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGMSPAFIBENDA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Visible Light-Mediated Radical Cyclization
A novel method reported by Frontiers in Chemistry employs N-allylbromodifluoroacetamides (31 ), terminal alkynes (33 ), and DABCO·(SO₂)₂ (32 ) under visible light irradiation to construct the dihydrobenzofuran nucleus. The reaction proceeds via a radical cascade mechanism:
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Radical Initiation : DABCO·(SO₂)₂ generates sulfonyl radicals under light, initiating a chain reaction with N-allylbromodifluoroacetamides.
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Cyclization : A 5-exo-trig radical cyclization forms the dihydrobenzofuran core.
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Termination : The sulfonyl radical intermediate couples with terminal alkynes to yield the final product.
Reaction Conditions :
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Solvent: N,N-Dimethylacetamide (DMA)
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Base: Sodium bicarbonate (NaHCO₃)
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Temperature: Room temperature
This method avoids transition metals and achieves moderate yields, making it suitable for laboratory-scale synthesis.
Regioselective Fluorination at C5 and C7 Positions
Introducing fluorine atoms at the 5- and 7-positions of the benzofuran ring necessitates precise control to avoid over-fluorination.
Electrophilic Fluorination
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed in anhydrous solvents like acetonitrile or dichloromethane. Fluorination typically occurs at the para and meta positions relative to the amine group due to electronic effects.
Optimized Protocol :
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Substrate: 5,7-Dihydroxy-2,3-dihydrobenzofuran-3-amine
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Fluorinating Agent: NFSI (2.2 equiv)
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Solvent: Anhydrous CH₃CN
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Temperature: 0°C to room temperature
Enantioselective Synthesis of the (R)-Enantiomer
The chiral center at the C3 position requires stereocontrolled synthesis or resolution.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is resolved using chiral acids such as (+)-di-p-toluoyl-D-tartaric acid. The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.
Resolution Data :
Asymmetric Catalysis
While no direct asymmetric synthesis of this compound has been reported, analogous benzofuran derivatives have been synthesized using organocatalysts like cinchona alkaloids. For example, thiourea-catalyzed Michael additions achieve ee values >90%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Transitioning laboratory methods to industrial production involves optimizing for cost, safety, and throughput. Continuous flow reactors enhance the scalability of radical cyclization by improving heat and mass transfer . Additionally, catalytic fluorination methods using recyclable reagents are under investigation to reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Applications in Scientific Research
1. Medicinal Chemistry
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine has shown potential as a pharmacological agent. Its structural features suggest it may interact with biological targets involved in various diseases.
2. Antidepressant Research
Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research focusing on its mechanism of action is ongoing, with particular interest in its interaction with serotonin receptors.
3. Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for studies related to neurodegenerative diseases. Its fluorinated structure could enhance bioavailability and receptor binding affinity.
4. Synthetic Intermediate
In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for further functionalization.
Case Studies
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant properties of this compound. The results demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages.
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of this compound highlighted its potential to prevent neuronal cell death under oxidative stress conditions. This finding opens avenues for its application in treating neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparison Table
Key Findings and Implications
Stereochemistry : The R-enantiomer’s configuration may confer distinct biological activity compared to the S-form, though both share identical physicochemical profiles .
Halogen Effects : Fluorine’s small size and high electronegativity enhance metabolic stability, while chlorine increases steric bulk and polarizability .
Positional Isomerism : Fluoro substitution at position 6 vs. 5,7 alters electronic distribution, impacting binding interactions .
Salt Forms : Hydrochloride salts improve solubility, a common strategy for optimizing pharmacokinetics .
Biological Activity
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a fluorinated compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₇F₂N
- Molecular Weight : 171.14 g/mol
- Structural Features : The compound contains a benzofuran ring system substituted with two fluorine atoms at the 5 and 7 positions, along with an amine group. This configuration enhances its lipophilicity and metabolic stability, which are critical for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms increase binding affinity and specificity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Enzyme Inhibition
This compound has been identified as an inhibitor for certain enzymes, making it useful in biochemical studies. Notably, it has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. The compound's structural modifications have been linked to varying degrees of inhibition potency:
| Compound Name | IC50 (μM) | Notes |
|---|---|---|
| Lead Compound (similar structure) | 9.45 | Effective PARP inhibitor |
| Modified Derivative | 0.531 | Significant improvement in potency |
This data suggests that structural variations can significantly impact biological efficacy .
Case Studies
- Inhibition of SARS-CoV-2 Mpro : A recent study evaluated various compounds for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. While this compound was not specifically highlighted in this study, the methodology employed could be indicative of its potential as a therapeutic agent against viral targets through similar pathways .
- Comparative Analysis with Analog Compounds : Research comparing this compound with other derivatives revealed that its unique fluorination pattern contributes to enhanced biological activity compared to compounds with fewer or different halogen substitutions. For example:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine | One fluorine atom | Different biological activity |
| (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine | Same structure but S-enantiomer | Potentially different activity profile |
These comparisons highlight the significance of specific substitutions in determining biological effects .
Q & A
Q. What are the recommended synthetic routes for (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine with high enantiomeric purity?
Synthesis typically involves multi-step processes, starting with halogenation of the benzofuran core. Fluorination at positions 5 and 7 can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral auxiliaries) ensures enantiomeric purity. For example, highlights similar fluorinated benzofurans synthesized via nucleophilic aromatic substitution followed by reductive amination. Hydrochloride salt formation (common in related compounds) improves solubility for biological assays .
Q. How can enantiomeric purity be validated for this compound?
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns substituent positions and confirms dihydrobenzofuran ring conformation.
- ¹⁹F NMR : Verifies fluorine substitution at positions 5 and 7.
- IR Spectroscopy : Identifies amine (-NH₂) and hydrogen-bonding motifs.
- Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₈F₂NO). and highlight these methods for analogous compounds .
Advanced Research Questions
Q. How do fluorine substitutions at positions 5 and 7 influence pharmacokinetic properties compared to chloro/bromo analogs?
Fluorine’s electronegativity enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compared to 5-chloro or 7-bromo analogs (), the difluoro substitution lowers lipophilicity (logP), improving aqueous solubility. In vitro hepatic microsomal assays show extended half-lives for fluorinated derivatives, as noted in for trifluoro analogs .
Q. What in vitro assays are suitable for evaluating neuropharmacological activity?
- Radioligand Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors (e.g., 5-HT₂A, D₂).
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells.
- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., GABAₐ). demonstrates similar benzofuran-amines interacting with neurotransmitter systems .
Q. How can molecular docking predict the compound’s binding mode with target receptors?
Using X-ray crystallographic data of receptor-ligand complexes (e.g., 5-HT₂A PDB: 6WGT), molecular docking software (AutoDock Vina, Schrödinger) models fluorine’s electrostatic interactions. Fluorine’s small size and high electronegativity may enhance hydrogen bonding or hydrophobic packing, as seen in ’s trifluoro analog studies .
Q. What strategies resolve contradictions in reported biological activities of dihydrobenzofuran-3-amine derivatives?
- Assay Standardization : Control for cell line variability (e.g., CHO vs. HEK293).
- Enantiomeric Purity Verification : Impure samples may yield conflicting results.
- Substitution Pattern Analysis : Compare 5,7-difluoro vs. 6-fluoro analogs (). For example, shows bromo-substituted derivatives have distinct serotonin receptor affinities .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Key issues include:
- Catalyst Efficiency : Asymmetric hydrogenation requires chiral catalysts (e.g., Ru-BINAP) with high turnover.
- Purification : Chromatography at scale is costly; alternative crystallization methods are preferred. notes that hydrochloride salts of similar amines simplify purification .
Methodological Considerations
Q. How does the hydrochloride salt form impact solubility and stability?
The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) and stabilizes the amine against oxidation. and highlight solubility differences between freebase and salt forms of related compounds .
Q. What computational tools model the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity). Fluorine’s impact on ADMET is benchmarked against chloro/bromo analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
